ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
“Ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a complex organic compound. It belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by a five-membered ring made up of one sulfur as a heteroatom . The nature of the sulfur reagent makes an essential impact on reaction selectivity .Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions. For instance, 1,3-enynes and S3˙‾ (is provided in situ from Na2S or K2S) went through cyclization reaction and produced 2,3,5-trisubstituted thiophenes .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Thiophene derivatives exhibit a wide range of pharmacological properties. Specifically, “ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” has been investigated for its:
- Anticancer Activity : Research suggests that certain thiophene derivatives possess anticancer properties . Further studies are needed to explore the specific mechanisms and potential clinical applications.
- Anti-Inflammatory Effects : Thiophenes may act as anti-inflammatory agents . Understanding their mode of action could lead to novel drug development.
- Antimicrobial Properties : Some thiophene-based compounds exhibit antimicrobial activity . Investigating this compound’s efficacy against pathogens is crucial.
Organic Semiconductors and Electronics
Thiophenes play a vital role in organic electronics. Here’s how “ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” contributes:
- Organic Field-Effect Transistors (OFETs) : Thiophene-based molecules are essential components in OFETs, enabling flexible and efficient electronic devices .
- Light-Emitting Diodes (OLEDs) : Researchers explore thiophenes for OLED fabrication, aiming to enhance display technology .
Corrosion Inhibition
Thiophene derivatives, including our compound of interest, find applications as corrosion inhibitors . Their ability to protect metals from degradation is valuable in various industries.
Material Science
- Solubility and Organic Electronic Devices : Some thiophene derivatives, like “ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate,” exhibit limited solubility in common organic solvents. This property makes them promising candidates for organic electronic devices prepared by vapor evaporation .
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that this compound may interact with a range of biological targets.
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the biological target and the structure of the thiophene derivative.
Biochemical Pathways
Given the broad range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific biological targets of the compound.
Pharmacokinetics
For example, the presence of an ethyl ester group could potentially enhance the compound’s lipophilicity, which could in turn influence its absorption and distribution
Result of Action
Given the pharmacological properties associated with thiophene derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level. These effects would depend on the specific biological targets of the compound and the nature of its interactions with these targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
ethyl 2-[(3-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-2-26-19(23)16-14-9-4-3-5-10-15(14)27-18(16)20-17(22)12-7-6-8-13(11-12)21(24)25/h6-8,11H,2-5,9-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYXOUSGGAWPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
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